N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a novel chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structural arrangement, incorporating several functional groups that may contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps. Starting materials may include commercially available chemicals, such as pyrrolidine, isopropyl thiol, and furan-2-carboxylic acid. The general synthetic route may involve the following key steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the isopropylthio group: : Typically involves nucleophilic substitution reactions.
Attachment of the pyrrolidine moiety: : Achieved via alkylation or amidation reactions.
Linking the furan-2-carboxamide group: : Final coupling reactions are conducted to complete the synthesis.
Industrial Production Methods
For industrial-scale production, process optimization to enhance yield and purity is essential. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification. Reaction conditions, including temperature, solvent, and catalysts, need to be meticulously controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the isopropylthio group, to form sulfoxides or sulfones.
Reduction: : Reduction of the pyrimidine ring or other functional groups under appropriate conditions.
Substitution: : Possible nucleophilic or electrophilic substitution reactions, especially involving the pyrrolidine and furan rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, Raney nickel.
Major Products
Oxidized derivatives such as sulfoxides or sulfones.
Reduced derivatives with modified pyrimidine or pyrrolidine rings.
Substituted products depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its biological activity and potential as a biochemical probe.
Medicine: : Exploring its pharmacological properties and therapeutic potential.
Industry: : Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exhibits unique features:
Unique structural arrangement: : The combination of pyrazolo[3,4-d]pyrimidine with isopropylthio and pyrrolidine groups is rare.
Potential biological activity: : Preliminary studies indicate possible applications in medicinal chemistry.
List of Similar Compounds
N-(4-(pyrrolidin-1-yl)phenyl)furan-2-carboxamide
N-(2-(4-(isopropylthio)phenyl)pyrazolo[3,4-d]pyrimidin-1-yl)acetamide
N-(2-(6-methyl-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Properties
IUPAC Name |
N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-13(2)28-19-22-16(24-8-3-4-9-24)14-12-21-25(17(14)23-19)10-7-20-18(26)15-6-5-11-27-15/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJRIVHZRBGGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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